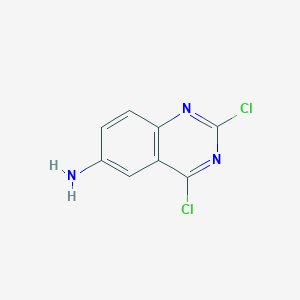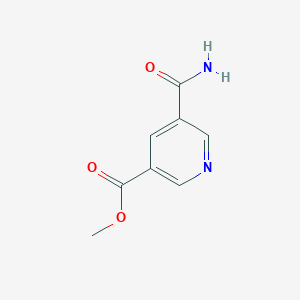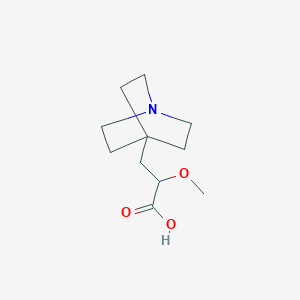
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a methoxy group and a propanoic acid moiety
Méthodes De Préparation
The synthesis of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid typically involves the reaction of quinuclidine with appropriate reagents to introduce the methoxy and propanoic acid groups. One common synthetic route involves the alkylation of quinuclidine with a methoxy-substituted alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and propanoic acid groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can be compared with other quinuclidine derivatives, such as:
3-(quinuclidin-4-yl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of quinuclidine, which may result in different pharmacological properties.
2-Methoxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the quinuclidine backbone, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-15-9(10(13)14)8-11-2-5-12(6-3-11)7-4-11/h9H,2-8H2,1H3,(H,13,14) |
Clé InChI |
PBUIAFQUDPXCBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(CC12CCN(CC1)CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
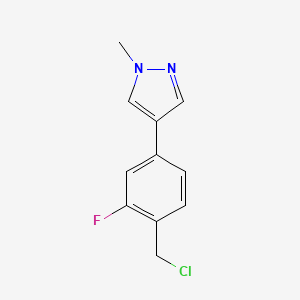
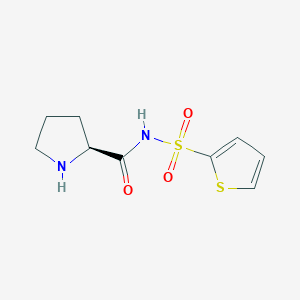
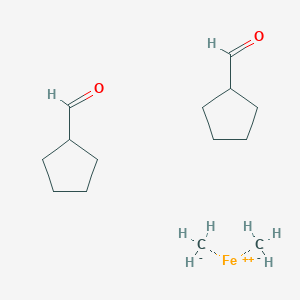
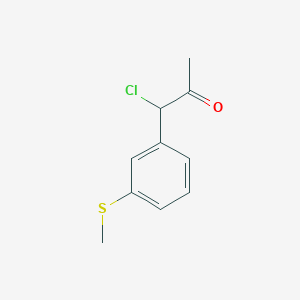

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
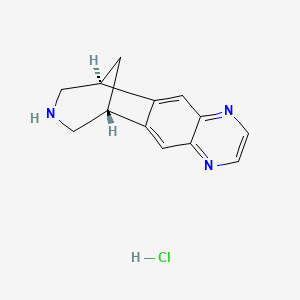
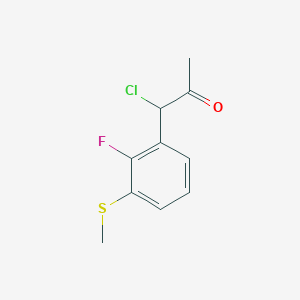

![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
